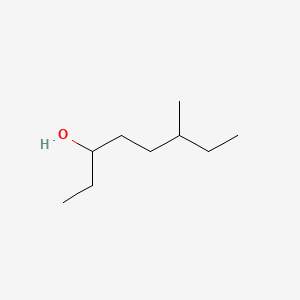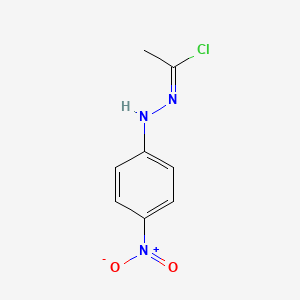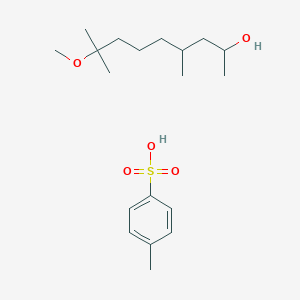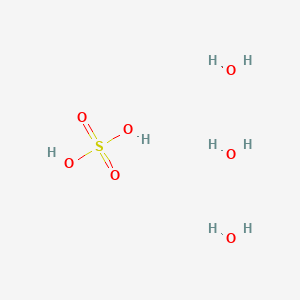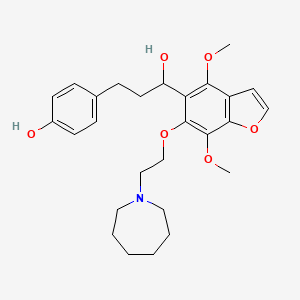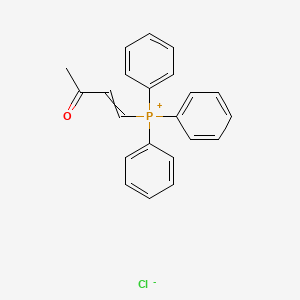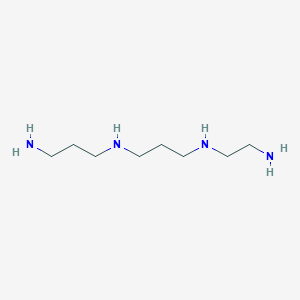![molecular formula C15H21Cl2NO2S2 B14662465 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane CAS No. 50877-99-1](/img/structure/B14662465.png)
1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane is an organosulfur compound characterized by the presence of a benzenesulfonyl group, dichloromethyl group, and a sulfanyl group attached to an azonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane typically involves the reaction of benzenesulfonyl chloride with a dichloromethyl sulfide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, alkoxy derivatives
Aplicaciones Científicas De Investigación
1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of 1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane.
Dichloromethyl sulfide: Another precursor involved in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Propiedades
Número CAS |
50877-99-1 |
|---|---|
Fórmula molecular |
C15H21Cl2NO2S2 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-[benzenesulfonyl(dichloro)methyl]sulfanylazonane |
InChI |
InChI=1S/C15H21Cl2NO2S2/c16-15(17,22(19,20)14-10-6-5-7-11-14)21-18-12-8-3-1-2-4-9-13-18/h5-7,10-11H,1-4,8-9,12-13H2 |
Clave InChI |
NUOYBZDJMFKOQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCN(CCC1)SC(S(=O)(=O)C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


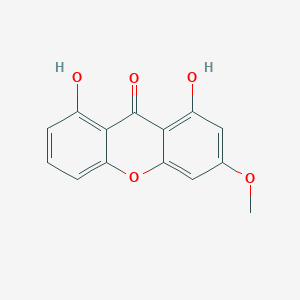

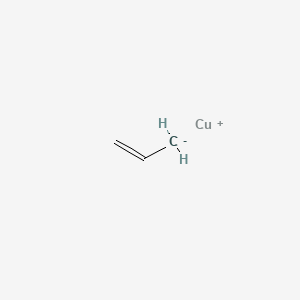
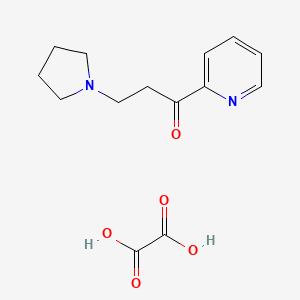
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
